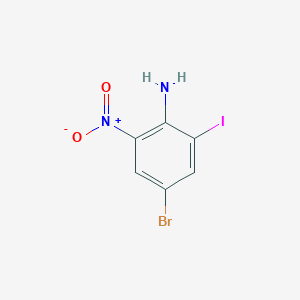
3-Bromo-5-propyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-propyl-1H-1,2,4-triazole is a compound with the CAS Number: 141831-71-2. It has a molecular weight of 190.04 . It is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Synthesis Analysis
The synthesis of 1,2,4-triazoles involves several methods. One method involves the reaction of hydrazines and formamide under microwave irradiation in the absence of a catalyst . Another method involves an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . A copper-catalyzed reaction under an atmosphere of air provides 1,2,4-triazole derivatives by sequential N-C and N-N bond-forming oxidative coupling reactions .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-propyl-1H-1,2,4-triazole is represented by the linear formula C5H8BrN3 . The InChI code for this compound is 1S/C5H8BrN3/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H,7,8,9) .Chemical Reactions Analysis
3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“3-Bromo-5-propyl-1H-1,2,4-triazole” is used in organic synthesis . It’s a building block that can be used to create more complex molecules in the lab .
Drug Discovery
Triazoles, including “3-Bromo-5-propyl-1H-1,2,4-triazole”, have found broad applications in drug discovery . They can be used to create new pharmaceutical compounds with potential therapeutic effects .
Anticonvulsant Activity
Triazoles have been linked to anticonvulsant activity . This means that “3-Bromo-5-propyl-1H-1,2,4-triazole” could potentially be used in the development of new anticonvulsant drugs .
Antifungal Activity
Triazoles are known for their antifungal effects . Therefore, “3-Bromo-5-propyl-1H-1,2,4-triazole” could be used in the development of new antifungal medications .
Anticancer Activity
Triazoles have shown anticancer effects . This suggests that “3-Bromo-5-propyl-1H-1,2,4-triazole” could be used in cancer research and the development of new anticancer drugs .
Anti-Inflammatory Activity
Triazoles have been linked to anti-inflammatory activity . This means that “3-Bromo-5-propyl-1H-1,2,4-triazole” could potentially be used in the development of new anti-inflammatory drugs .
Antibacterial Activity
Triazoles have shown antibacterial effects . Therefore, “3-Bromo-5-propyl-1H-1,2,4-triazole” could be used in the development of new antibacterial medications .
Antiviral Activity
Due to their wide range of biological applications, triazoles have shown antiviral activities . This suggests that “3-Bromo-5-propyl-1H-1,2,4-triazole” could be used in antiviral research and the development of new antiviral drugs .
Zukünftige Richtungen
Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Thus, they have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Relevant Papers The relevant papers for 3-Bromo-5-propyl-1H-1,2,4-triazole can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and more .
Eigenschaften
IUPAC Name |
3-bromo-5-propyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVJLWXXTLKOGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-propyl-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

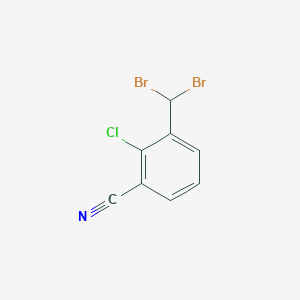
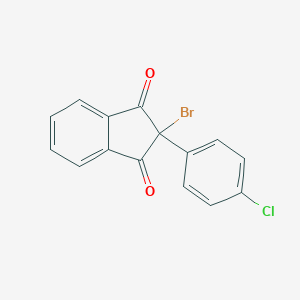
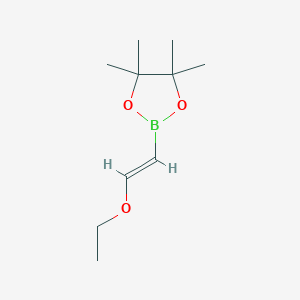

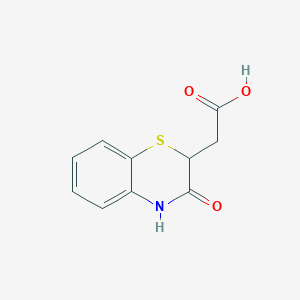
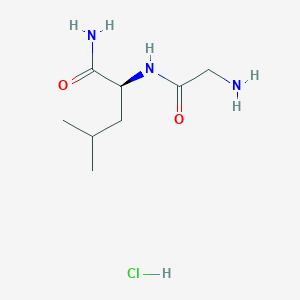


![6-Benzyl-2-phenyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B177533.png)

![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B177542.png)
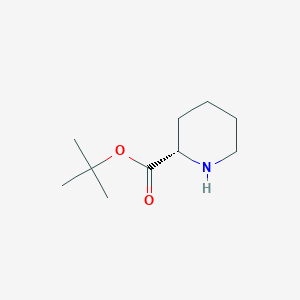
![benzyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B177548.png)
